molecular formula C11H11IO3 B1307461 Ethyl 3-(4-iodophenyl)-3-oxopropanoate CAS No. 63131-30-6

Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Cat. No. B1307461
Key on ui cas rn: 63131-30-6
M. Wt: 318.11 g/mol
InChI Key: DOIUIJYPQHAHLM-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

A solution of EtOAc (6 mL) in Et2O (15 mL) was added to a solution of LDA (2 M in THF, 60 mL, 120 mmol) in Et2O (80 mL) at −78° C. The resulting solution was stirred at −78° C. for 45 minutes. To this solution, a solution of 4-iodobenzoyl chloride (16 g, 60.5 mmol) in Et2O (30 mL) was added at −78° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 h. The reaction mixture was poured into iced-sulfuric acid (300 g, 10%), stirred for 15 minutes, and extracted with Et2O (3×80 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound as light orange oil (9 g, 47%). Compound exists as a mixture of ketone and enol forms (3:1). 1H NMR (CDCl3, 400 MHz): (ketone form) δ 7.87 (d, 2H), 7.67 (d, 2H), 4.26 (q, 2H), 3.95 (s, 2H), 1.24 (t, 3H); (enol form) δ 12.55 (s, 1H), 7.78 (d, 2H), 7.50 (q, 2H), 5.65 (s, 1H), 4.59 (q, 2H), 1.34 (t, 3H).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH3:6])=[O:5].[Li+].CC([N-]C(C)C)C.[I:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1.S(=O)(=O)(O)O>CCOCC>[I:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](=[O:21])[CH2:6][C:4]([O:3][CH2:2][CH3:1])=[O:5])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
60 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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